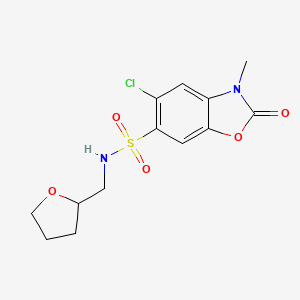![molecular formula C14H13ClN2O3S B4439110 N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439110.png)
N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide
描述
N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, resulting in chromatin condensation and gene repression. CI-994 has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
The mechanism of action of N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide involves the inhibition of HDACs, resulting in the hyperacetylation of histone proteins and the relaxation of chromatin structure. This leads to the activation of genes involved in cell cycle arrest, apoptosis, and differentiation. In addition, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to affect the acetylation status of non-histone proteins, such as transcription factors and chaperones, which can also contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the improvement of cognitive function in animal models of neurodegenerative disorders, and the reduction of pro-inflammatory cytokines and chemokines in inflammatory conditions. In addition, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to enhance the anticancer effects of other chemotherapeutic agents and to sensitize cancer cells to radiation therapy.
实验室实验的优点和局限性
N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has several advantages for lab experiments, including its ability to inhibit multiple HDAC isoforms, its low toxicity profile, and its oral bioavailability. However, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide also has some limitations, including its relatively weak potency compared to other HDAC inhibitors, its potential off-target effects, and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide. One direction is to optimize its chemical structure to improve its potency and selectivity for specific HDAC isoforms. Another direction is to investigate its potential therapeutic effects in combination with other chemotherapeutic agents and immunotherapies. Furthermore, the use of N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide as a tool compound for studying the role of HDACs in various diseases and biological processes should also be explored. Finally, the development of novel delivery systems for N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide, such as nanoparticles and liposomes, could improve its bioavailability and efficacy in vivo.
Conclusion
In conclusion, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide is a small molecule inhibitor that targets HDACs and has potential therapeutic effects in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide could lead to the discovery of novel therapeutic strategies for cancer, neurodegenerative disorders, and inflammatory conditions.
科学研究应用
N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic effects in various diseases. In cancer, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells through the inhibition of HDACs. It has also been shown to enhance the anticancer effects of other chemotherapeutic agents, such as paclitaxel and cisplatin. In neurodegenerative disorders, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory conditions, N-(4-chlorophenyl)-3-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
属性
IUPAC Name |
N-(4-chlorophenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-4-2-3-10(9-13)14(18)16-12-7-5-11(15)6-8-12/h2-9,17H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJSMPBDOZYENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![isopropyl {2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazol-1-yl}acetate](/img/structure/B4439027.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4439031.png)
![4-methyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439040.png)

![4-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4439052.png)
![1-(3-methoxypropyl)-9-methyl-2-[(3-methyl-1-piperidinyl)carbonyl]pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4439056.png)
![N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439076.png)

![N-(2-ethoxyphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439085.png)
![3-[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B4439090.png)
![3-amino-N-(3-chloro-4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439093.png)
![ethyl 4-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4439104.png)
![N,N-diethyl-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4439112.png)
![1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine](/img/structure/B4439119.png)